molecular formula C7H8N2O3 B1395543 N-(2,4-Dihydroxypyridin-3-YL)acetamide CAS No. 887571-16-6

N-(2,4-Dihydroxypyridin-3-YL)acetamide

Cat. No.: B1395543
CAS No.: 887571-16-6
M. Wt: 168.15 g/mol
InChI Key: ABIMVTDBOKGEBY-UHFFFAOYSA-N
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Description

N-(2,4-Dihydroxypyridin-3-YL)acetamide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at positions 2 and 4, and an acetamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dihydroxypyridin-3-YL)acetamide typically involves the reaction of 2,4-dihydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dihydroxypyridin-3-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dihydroxypyridin-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dihydroxypyridin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound is believed to influence various biochemical processes, including oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxypyridin-3-YL)acetamide: Lacks one hydroxyl group compared to N-(2,4-Dihydroxypyridin-3-YL)acetamide.

    N-(2,4-Dihydroxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.

    N-(2,4-Dihydroxybenzyl)acetamide: Contains a benzyl group instead of a pyridine ring

Uniqueness

This compound is unique due to the presence of both hydroxyl groups and an acetamide group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(4-hydroxy-2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)9-6-5(11)2-3-8-7(6)12/h2-3H,1H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIMVTDBOKGEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217168
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-16-6
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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